molecular formula C8H9F3N2O2S B3337901 2-(Ethylsulfonyl)-4-methyl-6-(trifluoromethyl)pyrimidine CAS No. 832737-86-7

2-(Ethylsulfonyl)-4-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B3337901
CAS No.: 832737-86-7
M. Wt: 254.23 g/mol
InChI Key: MJDBKUMSJOXZER-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-4-methyl-6-(trifluoromethyl)pyrimidine is a fluorinated pyrimidine derivative characterized by an ethylsulfonyl group at position 2, a methyl group at position 4, and a trifluoromethyl group at position 4. The ethylsulfonyl group enhances electrophilicity, while the trifluoromethyl group contributes to lipophilicity and resistance to oxidative degradation .

Properties

IUPAC Name

2-ethylsulfonyl-4-methyl-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2S/c1-3-16(14,15)7-12-5(2)4-6(13-7)8(9,10)11/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDBKUMSJOXZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236554
Record name 2-(Ethylsulfonyl)-4-methyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-86-7
Record name 2-(Ethylsulfonyl)-4-methyl-6-(trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethylsulfonyl)-4-methyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-4-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group. The ethylsulfonyl group is then added through a sulfonation reaction. The reaction conditions often involve the use of strong bases and solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)-4-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(ethylsulfonyl)-4-methyl-6-(trifluoromethyl)pyrimidine exhibit significant antimicrobial properties. Studies have shown that trifluoromethyl pyrimidinones can effectively inhibit the growth of various bacterial strains, particularly Gram-positive bacteria and yeast, while demonstrating low cytotoxicity against eukaryotic cells. The structure-activity relationship (SAR) suggests that the trifluoromethyl group at the 6-position enhances antimicrobial potency .

Anti-inflammatory Properties

The compound has been investigated for its potential as an anti-inflammatory agent. It acts as a potent antagonist of the CCR2 receptor, which is involved in the recruitment of leukocytes during inflammatory responses. This mechanism suggests that this compound could be beneficial in treating cardiovascular, renal, and fibrotic diseases by modulating immune responses .

Cancer Research

Pyrimidine derivatives are well-documented in cancer therapy due to their ability to interfere with nucleic acid synthesis. The compound's structural characteristics may allow it to function as an antitumor agent, potentially through mechanisms similar to those of established drugs like 5-fluorouracil. Ongoing studies are assessing its efficacy against various cancer cell lines .

Drug Development

The synthesis of novel heterocyclic compounds like this compound is crucial for drug discovery efforts. Its unique chemical structure provides a scaffold for developing new drugs targeting specific diseases, including infectious diseases and cancer. The compound's ability to form diverse derivatives enhances its applicability in medicinal chemistry .

Case Studies

StudyApplicationFindings
Ollinger et al., 2021Antimicrobial activityIdentified trifluoromethyl pyrimidinone series with low cytotoxicity and effective against M. tuberculosis
Patent WO2015036560A1Anti-inflammatoryDemonstrated CCR2 antagonism suitable for treating inflammatory diseases
Papanastasopoulos & Stebbing, 2014Cancer treatmentExplored pyrimidinone derivatives showing activity against cancer cell lines

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-4-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Key Observations :

  • Methyl vs.
  • Electron-Withdrawing Effects : Chlorine substituents (e.g., in 3,4-dichlorophenyl analog) enhance electrophilicity, which may improve binding to enzyme active sites in pesticidal applications .

Heterocyclic Core Modifications

Replacement of the pyrimidine ring with other heterocycles alters electronic and steric profiles:

Compound Name Core Structure Key Differences Reference
2-(Ethylsulfonyl)-6-methyl-4-(trifluoromethyl)pyridine Pyridine Reduced hydrogen-bonding capacity vs. pyrimidine; lower thermal stability
5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine Pyrazolo-pyrimidine Fused rings enhance rigidity; patented as insecticide

Key Observations :

  • Fused heterocycles (e.g., pyrazolo-pyrimidine) improve structural rigidity, which can enhance target selectivity .

Commercial Availability

  • The target compound and its analogs face discontinuation (e.g., CymitQuimica’s 2-(ethylsulfonyl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine) due to synthesis complexity or regulatory challenges .

Biological Activity

2-(Ethylsulfonyl)-4-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C₈H₉F₃N₂O₂S
  • Molecular Weight : 254.23 g/mol
  • CAS Number : 832737-86-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The ethylsulfonyl group enhances solubility and may facilitate interactions with hydrophilic sites, while the trifluoromethyl group increases lipophilicity, potentially improving cellular uptake. These interactions can modulate signaling pathways, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions exhibit significant antimicrobial properties. A study on similar pyrimidine derivatives demonstrated effectiveness against Gram-positive bacteria and some yeast strains, although they were less effective against Gram-negative bacteria .

CompoundActivityMIC (μM)Notes
This compoundAntimicrobialTBDFurther studies needed for specific MIC values

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. Similar compounds have shown promise in inhibiting tumor growth in various cancer cell lines, including breast and lung cancers. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival .

Enzyme Inhibition

The compound has been investigated as a potential enzyme inhibitor. Its structure allows it to bind effectively to active sites on target enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of drug development for diseases where enzyme overactivity is a concern .

Case Studies

  • Antimicrobial Efficacy : A study involving a series of trifluoromethyl pyrimidinone compounds highlighted their activity against Mycobacterium tuberculosis, demonstrating that structural modifications can lead to enhanced efficacy against resistant strains .
  • Anticancer Research : In vitro assays showed that derivatives of pyrimidines with similar substitutions significantly reduced cell viability in cancerous cell lines, suggesting that further exploration into this compound could yield promising therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(ethylsulfonyl)-4-methyl-6-(trifluoromethyl)pyrimidine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a pyrimidine core. A common route includes:

  • Step 1 : Formation of the pyrimidine ring via condensation of thiourea derivatives with β-diketones or β-keto esters under acidic conditions.
  • Step 2 : Sulfonylation of the pyrimidine intermediate using ethylsulfonyl chloride in the presence of a base (e.g., K₂CO₃ or triethylamine) in anhydrous DMF or THF at 0–25°C .
  • Key Conditions : Strict control of temperature during sulfonylation prevents side reactions (e.g., over-sulfonation). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituent positions and confirm sulfonyl group integration. For example, the ethylsulfonyl group shows characteristic δ ~3.5–4.0 ppm (quartet, CH₂) in ¹H NMR .
  • X-ray Crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., hydrogen bonding with trifluoromethyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 297.08 for C₈H₉F₃N₂O₂S) .

Q. What stability considerations are relevant for storing and handling this compound?

  • Methodological Answer :

  • Storage : Stable at –20°C under inert gas (argon) in amber glass vials to prevent hydrolysis of the sulfonyl group.
  • Degradation Pathways : Susceptible to moisture-induced hydrolysis (sulfonyl → sulfonic acid) and UV-induced decomposition. Stability assays (HPLC monitoring over 30 days at 4°C and 25°C) are recommended .

Advanced Research Questions

Q. How does the ethylsulfonyl group influence reactivity in nucleophilic substitution reactions compared to other sulfonyl derivatives?

  • Methodological Answer :

  • Mechanistic Insight : The ethylsulfonyl group acts as a strong electron-withdrawing group, activating the pyrimidine ring for nucleophilic attack at the C-2 position. Kinetic studies (e.g., SNAr reactions with amines) show higher reactivity compared to methylsulfonyl analogs due to enhanced leaving-group ability .
  • Experimental Comparison : Reactivity can be quantified via competition experiments using substituted pyrimidines and standardized nucleophiles (e.g., piperidine) in DMSO at 60°C .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Case Study : Discrepancies in IC₅₀ values (e.g., 0.39 µM vs. 5.2 µM against HCT116 cells) may arise from assay conditions. Standardize protocols:
  • Use identical cell passage numbers and culture media.
  • Validate target engagement via Western blot (e.g., caspase-3 activation) .
  • Data Reconciliation : Meta-analysis of dose-response curves and Hill coefficients across studies identifies outliers due to solvent effects (e.g., DMSO concentration >0.1% alters membrane permeability) .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases)?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model binding to ATP-binding pockets. The trifluoromethyl group enhances hydrophobic interactions, while the sulfonyl group forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability of ligand-target complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA ≤ –40 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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